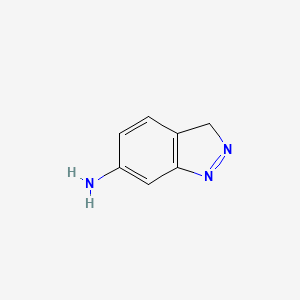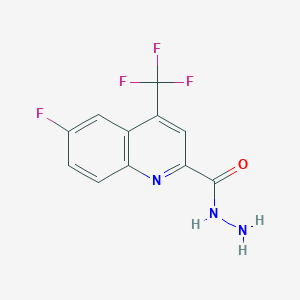
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
Overview
Description
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide is a chemical compound . It is used for experimental and research purposes . The CAS number for this compound is 1116339-62-8 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide are not fully detailed in the search results. The molecular weight is given as 273.19 . More specific properties such as melting point, boiling point, and density are not provided .Scientific Research Applications
Synthesis and Characterization
Recent studies have highlighted the synthesis and characterization of quinoline derivatives, including 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide, as significant due to their wide spectrum of biodynamic activities. These compounds are synthesized through condensation reactions and have been the subject of extensive spectral studies to characterize their structures and properties (Faldu et al., 2014).
Antimicrobial Activity
Quinoline derivatives have been extensively evaluated for their antimicrobial activities. Various studies have demonstrated the efficacy of these compounds against both gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial potential is compared with standard drugs, indicating their relevance in therapeutic applications (Holla et al., 2005), (Garudachari et al., 2014).
Potential in Tuberculosis Treatment
Some quinoline derivatives have shown promising results as potential antituberculosis agents. Studies have identified certain compounds with low minimum inhibitory concentrations (MICs) against Mycobacterium smegmatis, suggesting their potential in treating tuberculosis (Murugesan et al., 2008).
Antifungal and Antiviral Properties
Quinoline derivatives also demonstrate significant antifungal and antiviral properties. They have been effective against various fungi and have shown potency against SARS-CoV-2, the virus responsible for COVID-19. This suggests their potential in addressing emerging infectious diseases (Seliem et al., 2021), (Yuan et al., 2011).
Cancer Research
In the field of oncology, quinoline derivatives are investigated for their cytotoxic activities against various cancer cell lines. Their potential as anticancer agents is significant, with studies indicating their efficacy in inducing apoptosis and inhibiting cancer cell growth (Bhatt et al., 2015).
Enantioselective Synthesis
Research also focuses on the enantioselective synthesis of quinoline derivatives. This aspect is crucial in pharmaceutical applications where the stereochemistry of a compound can greatly influence its biological activity. Studies have explored various synthetic methods to achieve high enantioselectivity in the production of these compounds (Wang et al., 2011).
properties
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N3O/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(17-8)10(19)18-16/h1-4H,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVDXXKPVAVWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705226 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide | |
CAS RN |
1116339-62-8 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)
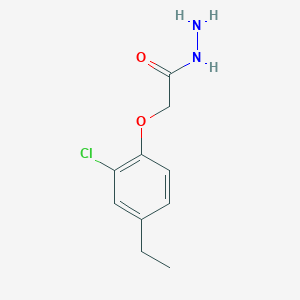
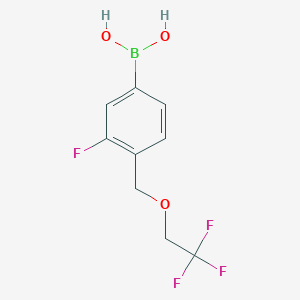

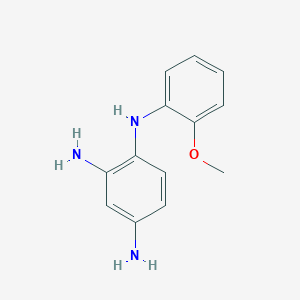

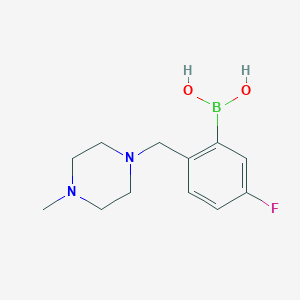
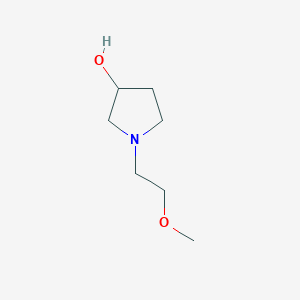
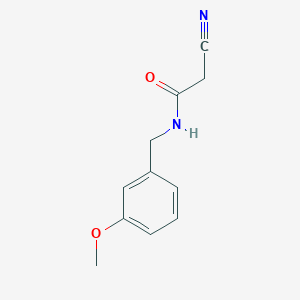
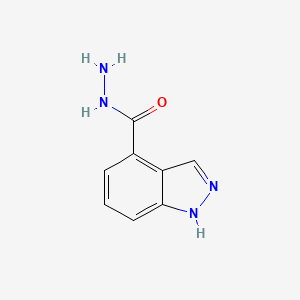
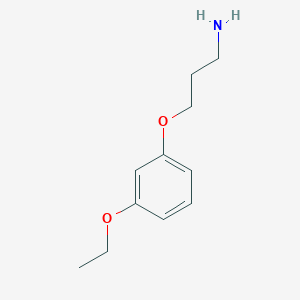
![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)
![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)
